N-(4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)-3-methylphenyl)acetamide
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Overview
Description
N-(4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)-3-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of sulfonamide derivatives. This compound is characterized by the presence of a fluorophenyl group, a methoxypropyl group, and a sulfamoyl group attached to a methylphenyl ring. It is of interest in various fields of research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
The primary target of N-(4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)-3-methylphenyl)acetamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)-3-methylphenyl)acetamide typically involves multiple steps. One common route includes the following steps:
Formation of the intermediate: The reaction begins with the preparation of 2-(2-fluorophenyl)-2-methoxypropylamine by reacting 2-fluorobenzaldehyde with methoxypropylamine under suitable conditions.
Sulfamoylation: The intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfamoyl group.
Acetylation: Finally, the product is acetylated using acetic anhydride to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)-3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)-3-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials or as a chemical reagent.
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluorophenyl)-2-methoxypropylsulfonamide
- N-(4-fluorophenyl)-2-methoxypropylsulfonamide
- N-(2-methoxypropyl)-3-methylphenylsulfonamide
Uniqueness
N-(4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)-3-methylphenyl)acetamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. Its fluorophenyl and methoxypropyl groups contribute to its stability and reactivity, making it a valuable compound in various research fields.
Properties
IUPAC Name |
N-[4-[[2-(2-fluorophenyl)-2-methoxypropyl]sulfamoyl]-3-methylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O4S/c1-13-11-15(22-14(2)23)9-10-18(13)27(24,25)21-12-19(3,26-4)16-7-5-6-8-17(16)20/h5-11,21H,12H2,1-4H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STZKOHJZSRHMTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC(C)(C2=CC=CC=C2F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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